3-Hydroxy-2-methylvaleric acid

Catalog No.
S561816
CAS No.
28892-73-1
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-methylvaleric acid

CAS Number

28892-73-1

Product Name

3-Hydroxy-2-methylvaleric acid

IUPAC Name

3-hydroxy-2-methylpentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)

InChI Key

NVIHALDXJWGLFD-UHFFFAOYSA-N

SMILES

CCC(C(C)C(=O)O)O

Synonyms

3-hydroxy-2-methylvalerate, 3-hydroxy-2-methylvaleric acid

Canonical SMILES

CCC(C(C)C(=O)O)O

3-Hydroxy-2-methylvaleric acid is an organic compound classified as a hydroxy fatty acid, with the molecular formula C6H12O3C_6H_{12}O_3 and an average molecular weight of approximately 132.16 g/mol. It is related to the metabolism of branched-chain amino acids, particularly L-isoleucine, and is a product of its catabolism. The compound exists in various stereoisomeric forms, including 2S,3S and 2S,3R derivatives, which can be separated due to their distinct physical properties .

Potential Biomarker

3-Hydroxy-2-methylvaleric acid (3-hydroxy-2-methylpentanoic acid) is currently being investigated as a potential biomarker for various metabolic disorders, including methylmalonic acidemia (MMA) and propionic acidemia (PA) []. These are rare inherited disorders affecting the body's ability to break down certain amino acids and fatty acids. Early detection and diagnosis of these conditions are crucial for preventing severe complications. Studies suggest that elevated levels of 3-hydroxy-2-methylvaleric acid in blood and urine samples may be indicative of MMA and PA, aiding in early diagnosis and monitoring of these conditions [, ].

Studies in Mitochondrial Function

Mitochondria are cellular organelles responsible for energy production. Recent research explores the potential role of 3-hydroxy-2-methylvaleric acid in mitochondrial function. Studies suggest that this compound might influence mitochondrial morphology and function in specific cell types []. However, further investigation is needed to understand the precise mechanisms and potential implications of these findings.

Future Research Directions

Research on 3-hydroxy-2-methylvaleric acid is ongoing, with scientists exploring its potential applications in various fields. Some potential future research directions include:

  • Understanding the mechanisms of action: Further research is needed to elucidate the specific mechanisms by which 3-hydroxy-2-methylvaleric acid might function as a biomarker or influence mitochondrial activity.
  • Clinical trial evaluation: Large-scale clinical trials are necessary to validate the efficacy of 3-hydroxy-2-methylvaleric acid as a diagnostic tool for metabolic disorders.
  • Investigating therapeutic potential: Future studies could explore the potential therapeutic applications of 3-hydroxy-2-methylvaleric acid in managing metabolic disorders or other conditions.
, primarily linked to its role in amino acid metabolism. It can be generated through the reduction of 2-keto-3-methylvaleric acid, facilitated by enzymes such as lactate dehydrogenase. The compound can also undergo oxidation and esterification reactions, typical for hydroxy acids, contributing to lipid peroxidation processes .

This compound has been studied for its biological activity, particularly in relation to metabolic disorders. Elevated levels of 3-hydroxy-2-methylvaleric acid are associated with maple syrup urine disease, a genetic disorder affecting branched-chain amino acid metabolism. The presence of this metabolite in urine serves as a biomarker for diagnosing this condition . Additionally, its role in cellular metabolism suggests potential implications in energy production and metabolic regulation.

The synthesis of 3-hydroxy-2-methylvaleric acid can be achieved through various methods:

  • Reduction of 2-keto-3-methylvaleric acid: This method involves enzymatic reduction using lactate dehydrogenase or chemical reduction techniques.
  • Chemical synthesis: Laboratory synthesis can be performed using starting materials that undergo specific reactions to yield the target compound.
  • Biotechnological approaches: Utilizing microbial fermentation processes can also produce this compound from precursors derived from natural sources .

3-Hydroxy-2-methylvaleric acid has several applications:

  • Biomarker: Used in clinical diagnostics for metabolic disorders like maple syrup urine disease.
  • Research: Investigated in studies related to amino acid metabolism and metabolic pathways.
  • Pharmaceuticals: Potentially useful in developing treatments for metabolic disorders due to its role in amino acid catabolism .

Research has indicated that 3-hydroxy-2-methylvaleric acid interacts with various metabolic pathways. Studies have shown that it may influence the activity of enzymes involved in branched-chain amino acid metabolism, potentially affecting energy production and metabolic balance within cells . Further investigation into its interactions could provide insights into therapeutic applications.

3-Hydroxy-2-methylvaleric acid shares structural similarities with several other organic acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2-Hydroxy-3-methylpentanoic acidC6H12O3C_6H_{12}O_3Isomer with different hydroxyl positioning
3-Hydroxy-3-methylvaleric acidC6H12O3C_6H_{12}O_3Similar but differs in stereochemistry
2-Keto-3-methylvaleric acidC6H10O3C_6H_{10}O_3Precursor in the metabolic pathway

Uniqueness: The primary distinction of 3-hydroxy-2-methylvaleric acid lies in its specific stereochemistry and its direct involvement in L-isoleucine metabolism, making it a critical metabolite for certain genetic conditions .

Chemical synthesis of 3-hydroxy-2-methylvaleric acid through hydrogenolysis and acetylation represents a well-established synthetic pathway that leverages traditional organic chemistry approaches [2]. The hydrogenolysis process involves the catalytic reduction of benzyloxy-protected intermediates using palladium on activated carbon as the preferred catalyst [2]. This methodology has been successfully demonstrated in the synthesis of related compounds, where 3-benzyloxy-2-methylbenzoic acid undergoes hydrogenolysis to yield the corresponding hydroxy acid [2].

The hydrogenolysis reaction is typically conducted in aqueous medium using palladium on activated carbon catalyst under hydrogen atmosphere at elevated pressure [2]. The reaction conditions include temperatures of approximately 50°C and hydrogen pressures of 10 bar, with reaction completion typically achieved within 20 minutes as evidenced by cessation of hydrogen uptake [2]. The use of strong bases such as sodium hydroxide during the hydrogenolysis facilitates the formation of water-soluble alkali metal salts of the carboxylic acid, improving reaction efficiency [2].

Following hydrogenolysis, acetylation can be performed to introduce acetyl protecting groups or to modify the hydroxyl functionality [2]. The acetylation process employs acetic anhydride in the presence of mineral acids, with typical conditions involving 1.2 to 1.6 molar equivalents of acetic anhydride per mole of starting material [2]. The acetylation reaction proceeds efficiently in aqueous medium, allowing for direct conversion without intermediate isolation of the hydroxy acid [2].

Reaction ParameterOptimal Conditions
CatalystPalladium on activated carbon (5%)
Temperature50°C
Pressure10 bar hydrogen
Reaction Time20 minutes
BaseSodium hydroxide (2-3 equivalents)
Acetylation AgentAcetic anhydride (1.2-1.6 equiv)

Biocatalytic Production Using Microbial Systems

Biocatalytic production of 3-hydroxy-2-methylvaleric acid utilizes microbial systems that leverage natural enzymatic pathways for stereospecific synthesis [4] [9]. Polyhydroxyalkanoate synthesis pathways in various bacterial strains have been identified as particularly effective for producing this compound as part of the broader family of 3-hydroxyalkanoic acids [4] [25].

Activated sludge systems represent one of the most successful microbial approaches for producing 3-hydroxy-2-methylvalerate [4] [23]. These mixed microbial cultures demonstrate the ability to synthesize polyhydroxyalkanoates containing 3-hydroxy-2-methylvalerate as a monomer unit, with production yields reaching significant levels under controlled feast-famine conditions [25]. The identification of polyhydroxyalkanoate synthase genes in activated sludge microorganisms has confirmed the enzymatic basis for this production pathway [4].

Specific bacterial strains have shown particular promise for 3-hydroxy-2-methylvaleric acid production. Pseudomonas putida strains have been successfully engineered to produce polyhydroxyalkanoates containing 3-hydroxy-2-methylvalerate, with production titers reaching 0.56 grams of polyhydroxyalkanoate per gram of cell dry mass [24]. The metabolic pathways in these organisms utilize acetate, butyrate, and propionate as primary precursors through various biochemical routes [24].

The ratio of propionate to acetate in the feed composition significantly influences the production of 3-hydroxy-2-methylvalerate in microbial systems [23]. Research has demonstrated that increasing the propionate to acetate ratio leads to enhanced incorporation of 3-hydroxy-2-methylvalerate into the polymer structure, with percentages reaching up to 7.9 millimolar carbon percent in the final product [25]. This relationship provides a controllable parameter for optimizing production yields.

Microbial SystemProduction YieldKey SubstratesReference Conditions
Activated Sludge4.226-2.469 mmol-C/g VSSPropionate/AcetateFeast-famine cycles
Pseudomonas putida0.56 g PHA/g CDMFood waste carboxylatesNutrient control
Mixed Culture42.31% PHA contentValerate-dominant hydrolysateComplex feedstock

Asymmetric Synthesis Approaches for Enantiomeric Control

Asymmetric synthesis of 3-hydroxy-2-methylvaleric acid requires sophisticated approaches to achieve enantiomeric control due to the presence of multiple chiral centers . The most direct route involves stereoselective reduction of the corresponding ketoacid precursor using chiral catalysts or enzymatic systems . Asymmetric reduction has been demonstrated as an effective method for synthesizing the desired stereoisomer with high enantiomeric excess .

Enzymatic resolution techniques provide an alternative approach for achieving enantiomeric control in the synthesis of 3-hydroxy-2-methylvaleric acid . These methods involve the separation of racemic mixtures into their respective enantiomers using stereospecific enzymes . The enzymatic approach offers advantages in terms of selectivity and environmental compatibility compared to traditional chemical methods .

Chiral catalysts play a crucial role in asymmetric synthesis approaches. Ruthenium-based catalysts with chiral ligands such as BINAP have been successfully employed for enantioselective hydrogenation reactions, achieving enantiomeric excess values greater than 95% . The selection of appropriate chiral auxiliaries and reaction conditions is critical for maintaining high stereoselectivity throughout the synthetic process [13] [15].

Biocatalytic asymmetric synthesis represents an emerging approach that combines the advantages of enzymatic specificity with scalable production methods [11] . Specific enzymes from microorganisms such as Pseudomonas fluorescens have been characterized for their ability to selectively produce chiral 3-hydroxyalkanoic acids . These enzyme systems offer the potential for direct production of enantiomerically pure compounds without the need for subsequent resolution steps [11].

Asymmetric MethodEnantiomeric ExcessCatalyst/EnzymeReaction Conditions
Ru-BINAP Hydrogenation>95%Ruthenium-BINAPH₂, moderate pressure
Enzymatic ResolutionVariableSpecific esterasesAqueous medium, pH 7-8
Biocatalytic ReductionHighKetoreductasesNADH cofactor, 30°C
Chiral Auxiliary85-95%Various auxiliariesStereocontrolled conditions

Industrial-Scale Fermentation Techniques

Industrial-scale fermentation for 3-hydroxy-2-methylvaleric acid production requires optimization of multiple parameters including strain selection, medium composition, and process control strategies [19] [21]. Large-scale bioreactor systems have been successfully implemented for the production of related 3-hydroxyalkanoic acids, providing a foundation for scaling up 3-hydroxy-2-methylvaleric acid production [19].

Fed-batch fermentation strategies have proven most effective for maximizing product yields in industrial settings [19] [21]. These approaches involve controlled addition of nutrients and substrates throughout the fermentation process to maintain optimal growth conditions and prevent substrate inhibition [19]. Research has demonstrated that fed-batch cultivation can achieve product titers exceeding 100 grams per liter for related compounds, indicating the potential for similar yields with 3-hydroxy-2-methylvaleric acid [19].

Process optimization for industrial fermentation focuses on several critical parameters. pH control emerges as a particularly important factor, with studies showing that maintaining pH between 5.5 and 7.0 significantly influences product formation and yield [19]. Temperature control typically involves maintaining fermentation temperatures between 30-37°C to optimize enzymatic activity while preventing thermal degradation of the product [19].

Substrate utilization strategies in industrial fermentation often employ renewable feedstocks to improve economic viability [19] [21]. Food waste-derived substrates and agricultural residues have been successfully utilized as carbon sources for 3-hydroxyalkanoic acid production, demonstrating the potential for sustainable industrial processes [24]. The use of mixed substrates, including glucose, xylose, and organic acids, allows for enhanced carbon utilization efficiency [21].

Downstream processing represents a critical component of industrial-scale production, requiring efficient separation and purification methods [19]. Typical recovery processes involve acidification of the fermentation broth followed by solvent extraction or crystallization to isolate the pure product [19]. The development of integrated bioprocessing approaches that combine fermentation with in-situ product recovery can significantly improve overall process economics [21].

Process ParameterOptimal RangeImpact on YieldControl Strategy
pH5.5-7.0High influenceAutomated pH control
Temperature30-37°CModerate influenceTemperature regulation
Dissolved Oxygen20-40% saturationCritical for aerobic processesCascade control
Feed RateVariablePrevents inhibitionFed-batch strategy
Product Concentration50-100 g/LEconomic thresholdProcess optimization

Physical Description

Solid

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types